4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
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Description
4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity, antiurease activity, and antilipase activity, indicating their potential in developing new therapeutic agents Basoğlu et al., 2013.
Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives
Kohara et al. (2002) synthesized a series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, demonstrating potent antipsychotic activity. These compounds are thieno analogues of loxapine, indicating their relevance in psychiatric medication research Kohara et al., 2002.
Bisbenzamidines as Antifungal Agents
Research by Laurent et al. (2010) on a library of 4-(4-phenylpiperazine-1-yl)benzamidines revealed significant in vitro activity against Pneumocystis carinii. The study found N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines as promising compounds, suggesting their potential as antifungal agents Laurent et al., 2010.
Properties
IUPAC Name |
4-ethoxy-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-4-24-12-14-25(15-13-24)21(20-7-6-16-28-20)17(3)23-22(26)18-8-10-19(11-9-18)27-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIJFKDDSLKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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